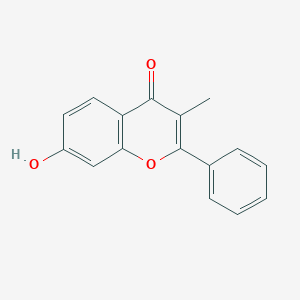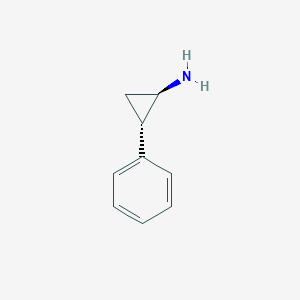
tranilcipromina
Descripción general
Descripción
(1S,2R)-tranylcypromine is a 2-phenylcyclopropan-1-amine that is the (1S,2R)-enantiomer of tranylcypromine. It is a conjugate base of a (1S,2R)-tranylcypromine(1+). It is an enantiomer of a (1R,2S)-tranylcypromine.
A propylamine formed from the cyclization of the side chain of amphetamine. This monoamine oxidase inhibitor is effective in the treatment of major depression, dysthymic disorder, and atypical depression. It also is useful in panic and phobic disorders (From AMA Drug Evaluations Annual, 1994, p311). Tranylcypromine is a racemate comprising equal amounts of (1R,2S)- and (1S,2R)-2-phenylcyclopropan-1-amine with the chiral centers both located on the cylopropane ring. An irreversible monoamine oxidase inhibitor that is used as an antidepressant (INN tranylcypromine).
Tranylcypromine is a nonhydrazine monoamine oxidase inhibitor (MAO inhibitor) used in therapy of severe depression. Tranylcypromine therapy is associated with rare instances of clinically apparent acute liver injury.
Tranylcypromine is an orally bioavailable, nonselective, irreversible, non-hydrazine inhibitor of both monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1/BHC110), with antidepressant and anxiolytic activities, and potential antineoplastic activities. Upon oral administration, tranylcypromine exerts its antidepressant and anxiolytic effects through the inhibition of MAO, an enzyme that catalyzes the breakdown of the monoamine neurotransmitters serotonin, norepinephrine, epinephrine and dopamine. This increases the concentrations and activity of these neurotransmitters. Tranylcypromine exerts its antineoplastic effect through the inhibition of LSD1. Inhibition of LSD1 prevents the transcription of LSD1 target genes. LSD1, a flavin-dependent monoamine oxidoreductase and a histone demethylase, is upregulated in a variety of cancers and plays a key role in tumor cell proliferation, migration, and invasion.
A propylamine formed from the cyclization of the side chain of amphetamine. This monoamine oxidase inhibitor is effective in the treatment of major depression, dysthymic disorder, and atypical depression. It also is useful in panic and phobic disorders. (From AMA Drug Evaluations Annual, 1994, p311)
Mecanismo De Acción
Target of Action
Tranylcypromine primarily targets monoamine oxidase (MAO) , an enzyme that catalyzes the oxidative deamination of a number of amines, including serotonin, norepinephrine, epinephrine, and dopamine . Two isoforms of MAO, A and B, are found in the body .
Mode of Action
Tranylcypromine acts as a nonselective and irreversible inhibitor of MAO . It binds to the enzyme and inhibits its activity, leading to an increase in the levels of monoamines released upon synaptic firing .
Biochemical Pathways
By inhibiting MAO, tranylcypromine affects the metabolic pathways of several neurotransmitters. It prevents the breakdown of serotonin, norepinephrine, epinephrine, dopamine, and tyramine, leading to increased levels of these neurotransmitters in the brain . This can result in improved mood and reduced symptoms of depression.
Pharmacokinetics
Tranylcypromine has a bioavailability of 50% . It is metabolized in the liver and has an elimination half-life of 2.5 hours . The drug is excreted in urine and feces .
Result of Action
The inhibition of MAO by tranylcypromine leads to increased levels of monoamines in the brain. This can result in mood elevation and reduction in symptoms of depression . It is particularly effective in the treatment of major depressive disorder, dysthymic disorder, and atypical depression .
Action Environment
The action of tranylcypromine can be influenced by various environmental factors. For instance, the presence of tyramine, found in several foods, can cause a hypertensive crisis when ingested while on tranylcypromine treatment, as MAO is responsible for the metabolism of tyramine . Additionally, concomitant use of serotonin-enhancing drugs, including SSRIs, serotonergic TCAs, dextromethorphan, and meperidine may cause serotonin syndrome .
Aplicaciones Científicas De Investigación
Farmacología y eficacia
La tranilcipromina es un inhibidor de la monoaminooxidasa (IMAO) que se considera para pacientes con síntomas depresivos refractarios, particularmente aquellos con resistencia al ECT o características atípicas . Actúa a través de la inhibición irreversible de la monoaminooxidasa A (MAO-A) y la monoaminooxidasa B (MAO-B), enzimas responsables del catabolismo de varios neurotransmisores . A dosis más altas, la this compound también actúa como un inhibidor de la recaptación de norepinefrina y un liberador débil de dopamina .
Tratamiento de la depresión
Un reciente metanálisis de ensayos predominantemente aleatorizados doble ciego demostró que la this compound tiene una eficacia superior al placebo y comparable a otros psicofármacos . Es particularmente eficaz en el tratamiento de la depresión refractaria .
Depresión resistente al tratamiento
En el estudio de Alternativas Secuenciales de Tratamiento para Aliviar la Depresión (STAR*D), la this compound se utilizó en el paso final para los pacientes que no respondieron a otros tratamientos . A pesar de la baja tasa de respuesta en este estudio, se argumenta que la this compound puede haber mostrado tasas de respuesta superiores si se hubiera incluido antes en el diseño del estudio .
Estructura bioquímica
Basados en su estructura bioquímica, los IMAO pueden subclasificarse en compuestos de hidrazina (fenelzina e isocarboxazida) y no hidrazina (this compound y selegilina) .
Efectos secundarios
Los efectos secundarios comúnmente reportados causados por IMAO como la this compound incluyen trastornos gastrointestinales, dolores de cabeza y fatiga . También se experimentan efectos adversos cuando los IMAO se administran en combinación con fármacos que contienen aminas primarias<a aria-label="2: Los efectos secundarios comúnmente reportados causados por IMAO como la this compound incluyen trastornos gastrointestinales, dolores de cabeza y fatiga2" data-citationid="4bd54fba-bc81-8dfb-41ae-9e5fd994dd7f-35" h="ID=SERP,5015.1" href="https://pubs.rsc.org/en/content/articlehtml/2020/cb/d
Análisis Bioquímico
Biochemical Properties
Parnate functions by inhibiting the activity of monoamine oxidase, an enzyme responsible for the breakdown of monoamines. By inhibiting this enzyme, Parnate increases the levels of neurotransmitters in the brain, which can help alleviate symptoms of depression. The compound interacts with monoamine oxidase by forming a stable complex, thereby preventing the enzyme from catalyzing the oxidative deamination of neurotransmitters .
Cellular Effects
Parnate has significant effects on various types of cells, particularly neurons. By increasing the levels of neurotransmitters, it enhances synaptic transmission and improves mood and cognitive function. Parnate influences cell signaling pathways by modulating the levels of serotonin, norepinephrine, and dopamine, which are critical for mood regulation and other cognitive processes. Additionally, it can affect gene expression by altering the transcription of genes involved in neurotransmitter synthesis and metabolism .
Molecular Mechanism
The molecular mechanism of Parnate involves the irreversible inhibition of monoamine oxidase. Parnate binds to the active site of the enzyme, forming a covalent bond that inactivates the enzyme. This inhibition prevents the breakdown of neurotransmitters, leading to increased levels of serotonin, norepinephrine, and dopamine in the synaptic cleft. The elevated levels of these neurotransmitters enhance synaptic transmission and improve mood and cognitive function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Parnate can vary over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term exposure to Parnate can lead to sustained increases in neurotransmitter levels, which can have lasting effects on cellular function. In vitro and in vivo studies have shown that Parnate can maintain its inhibitory effects on monoamine oxidase for extended periods, leading to prolonged increases in neurotransmitter levels .
Dosage Effects in Animal Models
The effects of Parnate vary with different dosages in animal models. At low doses, Parnate can effectively inhibit monoamine oxidase and increase neurotransmitter levels without causing significant adverse effects. At high doses, Parnate can lead to toxic effects, including hypertensive crises and serotonin syndrome. These adverse effects are due to excessive accumulation of neurotransmitters, which can overstimulate the nervous system .
Metabolic Pathways
Parnate is metabolized primarily in the liver by cytochrome P450 enzymes. The metabolic pathways involve the oxidation and conjugation of Parnate, leading to the formation of inactive metabolites that are excreted in the urine. The compound can also affect metabolic flux by altering the levels of neurotransmitters and other metabolites involved in neurotransmitter synthesis and degradation .
Transport and Distribution
Parnate is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. The compound can cross the blood-brain barrier, allowing it to reach the central nervous system and exert its effects on neurotransmitter levels. Parnate can also interact with transporters and binding proteins that facilitate its distribution within cells and tissues .
Subcellular Localization
The subcellular localization of Parnate is primarily within the mitochondria, where monoamine oxidase is located. Parnate can also be found in the cytoplasm and other cellular compartments, where it can interact with various biomolecules and affect cellular function. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
(1S,2R)-2-phenylcyclopropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELCINSCMGFISI-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315454 | |
| Record name | (+)-Tranylcypromine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
79-80 °C @ 1.5-1.6 mm Hg | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |
| Record name | TRANYLCYPROMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in water /Sulfate/, Very slightly sol in alcohol, ether /Sulfate/, Practically insol in chloroform /Sulfate/ | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |
| Record name | TRANYLCYPROMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
RESULTS SUGGEST THAT D- & DL-TRANYLCYPROMINE HAVE DIRECT & INDIRECT ACTIONS ON TRYPTAMINERGIC NEUROTRANSMISSION., TRANYLCYPROMINE-HCL ADMIN IP (20 MG/KG) TO RATS: INCR IN HIPPOCAMPUS & DIENCEPHALON CONCN OF 2-PHENYLETHYLAMINE & TRYPTAMINE WERE MUCH HIGHER THAN THOSE OF M- & P-TYRAMINE. THESE MAY BE INVOLVED IN CNS NEURONAL FUNCTIONING, THEREFORE COMPONENT OF TRANYLCYPROMINE ACTIVITY., PLATELET MAO ACTIVITY MARKEDLY DECR (DL-TRANYLCYPROMINE SULFATE 10 & 20 MG ORAL): UPTAKE OF 5-HYDROXYTRYPTAMINE, DOPAMINE & METARAMINOL ONLY SLIGHTLY DECR. MAO INHIBITOR ANTIDEPRESSANT ACTIVITY PROBABLY LESS RELATED TO CATECHOLAMINE UPTAKE INHIBITION THAN OXIDASE INHIBITION, ...PRODUCE IRREVERSIBLE INACTIVATION OF MAO BY FORMING STABLE COMPLEXES WITH ENZYME. ... THERE IS EVIDENCE THAT SOME MAO INHIBITORS PREVENT RELEASE OF NOREPINEPHRINE FROM NERVE ENDINGS BY NERVE IMPULSES. /MAO INHIBITORS/, ... TRANYLCYPROMINE IS A POTENT BUT NOT SPECIFIC INHIBITOR OF CYP2C19. | |
| Details | Klaassen, C.D., M.O. Amdur, Doull J. (eds.). Casarett and Doull's Toxicology. The Basic Science of Poisons. 5th ed. New York, NY: McGraw-Hill, 1995., p. 155 | |
| Record name | TRANYLCYPROMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid | |
CAS No. |
3721-28-6, 155-09-9 | |
| Record name | (+)-Tranylcypromine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3721-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Tranylcypromine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tranylcypromine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.312 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRANYLCYPROMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MP: 164-166 °C /Hydrochloride/ | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |
| Record name | TRANYLCYPROMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
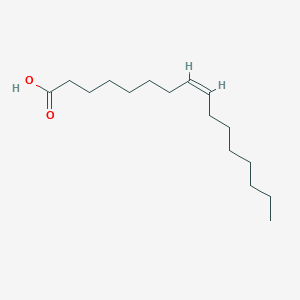

![9,9'-Spirobi[9H-fluorene]](/img/structure/B92911.png)
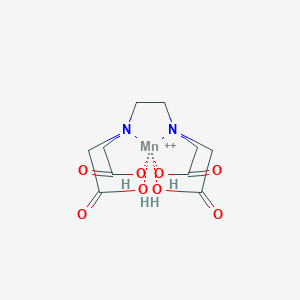

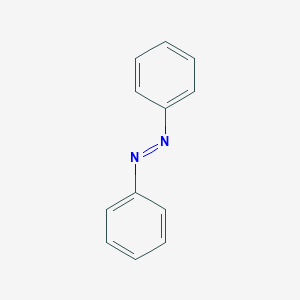
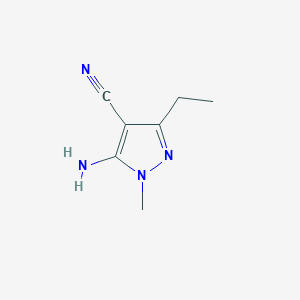
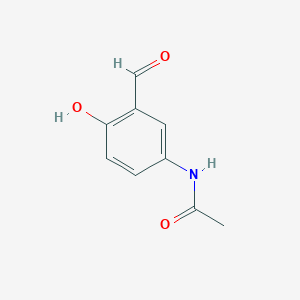
![Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one](/img/structure/B92920.png)

